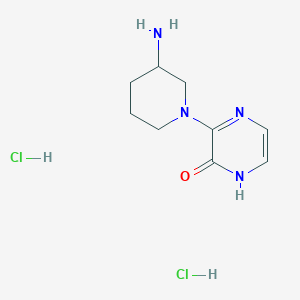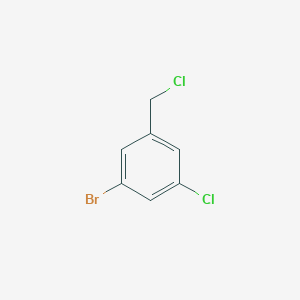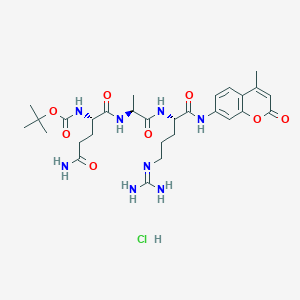
Boc-Gln-Ala-Arg-AMC HCl
Übersicht
Beschreibung
“Boc-Gln-Ala-Arg-AMC HCl” is a highly reactive substrate for trypsin . It is also a fluorogenic substrate for prostasin and matriptase . It has been used to measure the enzymatic activity of trypsin and TMPRSS2 .
Molecular Structure Analysis
The molecular formula of “Boc-Gln-Ala-Arg-AMC HCl” is C29H42N8O8 · HCl . Its molecular weight is 667.15 .Chemical Reactions Analysis
“Boc-Gln-Ala-Arg-AMC HCl” is a substrate for trypsin , which means it undergoes a chemical reaction when it encounters this enzyme. The exact nature of this reaction would depend on the specific conditions and the presence of other molecules.Physical And Chemical Properties Analysis
“Boc-Gln-Ala-Arg-AMC HCl” is a solid compound . It is soluble in methanol . The storage temperature is less than -15°C .Wissenschaftliche Forschungsanwendungen
Trypsin Activity Measurement
Boc-Gln-Ala-Arg-AMC HCl: is used as a fluorogenic substrate to measure the enzymatic activity of trypsin. When trypsin cleaves this substrate, it releases a fluorescent signal that can be quantified .
TMPRSS2 Proteolytic Activity
This compound is also utilized for measuring the proteolytic activity of TMPRSS2, a serine protease that is involved in various biological processes .
Prostasin and Matriptase Activity
It serves as a fluorogenic substrate for other serine proteases such as prostasin and matriptase, which play roles in cellular processes like cell migration and invasion .
Solid Phase Peptide Synthesis
The compound is involved in FMOC-polyamide solid phase synthesis, particularly in the synthesis of peptides containing O-phosphotyrosine .
Wirkmechanismus
Target of Action
Boc-Gln-Ala-Arg-AMC HCl is a fluorogenic substrate primarily for trypsin , a serine protease that plays a crucial role in protein digestion . It can also be used to measure the proteolytic activity of TMPRSS2 , a transmembrane protease involved in the activation of certain viruses .
Mode of Action
The compound interacts with its targets (trypsin and TMPRSS2) through a process known as proteolytic cleavage . The fluorogenic peptide substrate Boc-Gln-Ala-Arg-AMC has low fluorescence compared to the fluorescent 7-amino-4-methylcoumarin (AMC), which is released upon proteolytic cleavage . The scissile bond in the compound is cleaved, leading to a conformational change that allows for the release of AMC .
Biochemical Pathways
The primary biochemical pathway affected by Boc-Gln-Ala-Arg-AMC HCl involves the enzymatic cleavage of proteins by trypsin and TMPRSS2 . The cleavage of the compound by these enzymes leads to the release of AMC, which can be detected due to its fluorescence . This process is crucial in the study of protein digestion and viral activation .
Pharmacokinetics
As a substrate for enzymes like trypsin and tmprss2, it’s likely that the compound is metabolized through enzymatic cleavage, leading to the release of amc .
Result of Action
The primary result of the action of Boc-Gln-Ala-Arg-AMC HCl is the release of AMC upon proteolytic cleavage . This release can be quantified due to the fluorescent properties of AMC, providing a measure of the enzymatic activity of trypsin and TMPRSS2 .
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N8O8.ClH/c1-15-13-23(39)44-21-14-17(8-9-18(15)21)35-26(42)19(7-6-12-33-27(31)32)36-24(40)16(2)34-25(41)20(10-11-22(30)38)37-28(43)45-29(3,4)5;/h8-9,13-14,16,19-20H,6-7,10-12H2,1-5H3,(H2,30,38)(H,34,41)(H,35,42)(H,36,40)(H,37,43)(H4,31,32,33);1H/t16-,19-,20-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJANUSPBJOFUEZ-BOKRKPFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)OC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43ClN8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1383345.png)
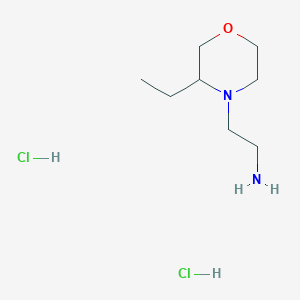
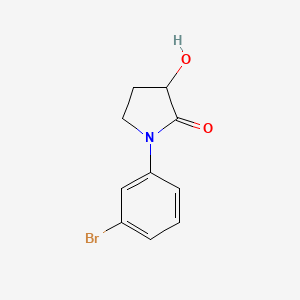
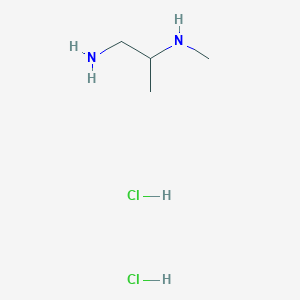
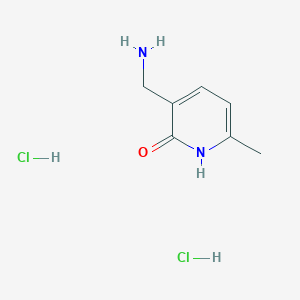
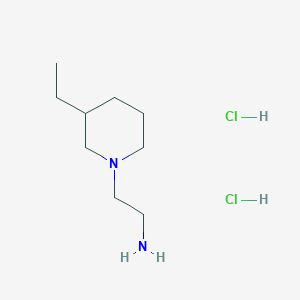
![Ethyl 4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate](/img/structure/B1383356.png)
![Ethyl 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate](/img/structure/B1383357.png)

![3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-3-ol hydrochloride](/img/structure/B1383359.png)
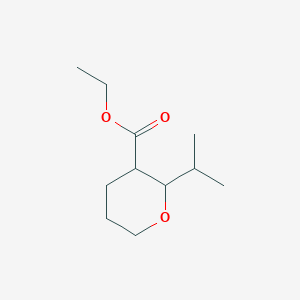
![5-Azaspiro[3.4]octane hydrobromide](/img/structure/B1383363.png)
